Perfluoro-4-isopropoxybutanoic acid
Overview
Description
Perfluoro-4-isopropoxybutanoic acid is a perfluoroalkyl carboxylic acid with the molecular formula C7HF13O3. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. These properties make them useful in various industrial applications but also raise environmental and health concerns due to their persistence and bioaccumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-4-isopropoxybutanoic acid can be synthesized through the electrofluorination of the corresponding butyryl fluoride. This process involves the substitution of hydrogen atoms with fluorine atoms under electrochemical conditions, resulting in the formation of the perfluorinated compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrofluorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-4-isopropoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various perfluorinated derivatives, which are used in different industrial applications. These products retain the stability and resistance to degradation characteristic of PFAS .
Scientific Research Applications
Perfluoro-4-isopropoxybutanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is studied for its effects on biological systems, particularly its bioaccumulation and potential toxicity.
Medicine: Research is ongoing to understand its impact on human health, including its potential role in disrupting endocrine functions.
Industry: It is used in the production of specialized materials, such as coatings and surfactants, due to its stability and resistance to degradation
Mechanism of Action
The mechanism of action of perfluoro-4-isopropoxybutanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and other biomolecules, potentially disrupting their normal functions. This can lead to various biological effects, including changes in enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to perfluoro-4-isopropoxybutanoic acid include:
- Perfluorobutanoic acid
- Perfluoro-4-methoxybutanoic acid
- Perfluoro-3,5,7,9-butaoxadecanoic acid
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to degradation, and specific reactivity patterns, making it valuable for specialized industrial applications .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O3/c8-2(9,1(21)22)3(10,11)7(19,20)23-4(12,5(13,14)15)6(16,17)18/h(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCGDPRBKRBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF13O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663110 | |
Record name | Perfluoro-4-isopropoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801212-59-9 | |
Record name | Perfluoro-4-isopropoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro-4-isopropoxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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